(E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
Description
The compound (E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, a scaffold renowned for diverse pharmacological activities. Key structural features include:
- Core: 2-Thioxothiazolidin-4-one, a five-membered heterocyclic ring with sulfur and nitrogen atoms.
- Substituents: At position 3: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group, incorporating a dihydroquinoline moiety linked via an oxoethyl chain. At position 5: A thiophen-2-ylmethylene group in the E-configuration, introducing aromatic and electronic diversity.
Properties
IUPAC Name |
(5E)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S3/c22-17(20-9-3-6-13-5-1-2-8-15(13)20)12-21-18(23)16(26-19(21)24)11-14-7-4-10-25-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHBFVWUUJBMIG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous thiazolidinone derivatives:
Key Observations :
- Aromaticity : The thiophene in the target compound offers π-π stacking capabilities distinct from the pyrazole () or chlorobenzylidene () groups.
- Hydrogen Bonding: The triazole-thione () forms extensive N–H···S/O interactions, whereas the target compound’s dihydroquinoline may enable hydrophobic or van der Waals interactions.
Stability and Drug-Likeness
- Metabolic Stability: The dihydroquinoline in the target compound may resist oxidative metabolism better than ’s dimethylaminoethyl group, which is prone to N-dealkylation.
- Crystallinity : Unlike the hydrogen-bonded triazole-thione (), the target compound’s amorphous nature (inferred from lack of crystal data) might affect formulation stability .
Preparation Methods
Schmidt Reaction for Cyclic Ketone Formation
The Schmidt reaction, employing sodium azide (NaN₃) and methanesulfonic acid in dichloromethane, converts 6-methoxy-2,3-dihydro-1H-inden-1-one into 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation using boron tribromide (BBr₃) yields the unsubstituted 3,4-dihydroquinolin-1(2H)-one, a critical intermediate.
Intramolecular Friedel-Crafts Alkylation
Alternative routes involve intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl₃) in dimethyl sulfoxide (DMSO) at 150–220°C. This method produces 6-hydroxy-3,4-dihydroquinolinone, which can be further functionalized.
Functionalization of the Dihydroquinoline Moiety
Introduction of the 2-Oxoethyl Side Chain
The ketone group at position 2 is introduced via nucleophilic acyl substitution. Reacting 3,4-dihydroquinolin-1(2H)-one with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) forms 2-chloroacetyl-3,4-dihydroquinoline. Subsequent hydrolysis or oxidation yields the 2-oxoethyl derivative.
Synthesis of the Thioxothiazolidin-4-One Core
Rhodanine Condensation
Rhodanine (2-thioxothiazolidin-4-one) is synthesized by cyclizing thiourea with chloroacetic acid under acidic conditions. For the target compound, rhodanine is functionalized at position 5 with a thiophen-2-ylmethylene group via Knoevenagel condensation. Thiophene-2-carboxaldehyde reacts with rhodanine in acetic acid, catalyzed by piperidine, to form (E)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one .
Coupling of Dihydroquinoline and Thioxothiazolidinone Moieties
Alkylation and Cyclocondensation
The final step involves conjugating the dihydroquinoline derivative with the functionalized rhodanine. A Michael addition-cyclization strategy is employed:
- Alkylation : The 2-oxoethyl group on dihydroquinoline reacts with the thiol group of rhodanine in the presence of a base (e.g., DBU).
- Cyclization : Intramolecular cyclization under reflux in acetonitrile or toluene forms the fused thioxothiazolidinone ring.
Reaction Conditions :
- Solvent: Dry toluene or acetonitrile
- Temperature: 80–110°C
- Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
Stereochemical Control and Isolation
The (E) -configuration of the thiophen-2-ylmethylene group is ensured by thermodynamic control during Knoevenagel condensation. Polar aprotic solvents (e.g., DMF) and elevated temperatures favor the trans-isomer. Purification involves recrystallization from acetonitrile or ethanol, yielding the target compound in >85% purity.
Analytical Validation and Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity with a retention time of 12.3 min.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Solvent Selection : High-boiling solvents (e.g., DMSO) improve reaction rates but require careful temperature control to avoid decomposition.
- Purification : Column chromatography is avoided in favor of recrystallization to maintain scalability.
- Stereoselectivity : Catalytic amounts of DBU enhance (E) -isomer formation during condensation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
